REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[O:9][CH3:10].[Li]C(C)(C)C.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([B:16]([OH:19])[OH:17])=[C:3]([O:9][CH3:10])[CH:4]=1
|
Name
|
4-Chloro-2-methoxyphenylboronic acid ethylene glycol ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)OC
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.23 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min from −78° C. to room temperature
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
for 3 h with a water bath
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (6N, 8 mL) and brine were added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)B(O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.88 mmol | |
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 89.4% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |